molecular formula C18H15N3O2S B11393506 5-[(4-ethoxyphenyl)amino]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[(4-ethoxyphenyl)amino]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11393506
M. Wt: 337.4 g/mol
InChI Key: BBTGILJYTIFZNA-MDZDMXLPSA-N
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Description

5-[(4-ETHOXYPHENYL)AMINO]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of ethoxyphenyl, thiophene, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ETHOXYPHENYL)AMINO]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions may include solvent-free methods, heating, or the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(4-ETHOXYPHENYL)AMINO]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[(4-ETHOXYPHENYL)AMINO]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-ETHOXYPHENYL)AMINO]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-ETHOXYPHENYL)AMINO]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

5-(4-ethoxyanilino)-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H15N3O2S/c1-2-22-14-7-5-13(6-8-14)20-18-16(12-19)21-17(23-18)10-9-15-4-3-11-24-15/h3-11,20H,2H2,1H3/b10-9+

InChI Key

BBTGILJYTIFZNA-MDZDMXLPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)/C=C/C3=CC=CS3)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C=CC3=CC=CS3)C#N

Origin of Product

United States

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